molecular formula C21H19N7O B10997136 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B10997136
M. Wt: 385.4 g/mol
InChI Key: PYFQXUWVRDDJGR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamino group at the 4-position of the benzamide core and a 1H-1,2,4-triazol-3-yl substituent on the phenyl ring. Its structure integrates dual heterocyclic motifs (pyrimidine and triazole), which are commonly associated with biological activity, particularly in kinase inhibition and antifungal applications . The pyrimidine moiety may enhance binding affinity to enzymatic targets, while the triazole group contributes to metabolic stability and solubility. Structural analogs documented in literature, such as N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-(furan-2-yl)quinoline-4-carboxamide and N-{4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide, share the benzamide scaffold but differ in substituent chemistry, influencing their pharmacological profiles .

Properties

Molecular Formula

C21H19N7O

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C21H19N7O/c1-13-10-14(2)25-21(24-13)27-17-8-6-15(7-9-17)20(29)26-18-5-3-4-16(11-18)19-22-12-23-28-19/h3-12H,1-2H3,(H,26,29)(H,22,23,28)(H,24,25,27)

InChI Key

PYFQXUWVRDDJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Key Precursor: N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) is synthesized by coupling 2-aminopyrimidine (1) with malononitrile in pyridine.

    Diverse Amines: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, and N-methylglucamine) in boiling ethanol to yield different acrylonitrile derivatives (3-8).

Industrial Production:: DMQS can be produced on a larger scale using these synthetic routes, with modifications for industrial efficiency.

Chemical Reactions Analysis

DMQS undergoes several reactions:

    Hydrazinolysis: Compound 2 reacts with hydrazine hydrate to form 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).

    Cyanation: Compound 2 reacts with malononitrile to yield 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).

    Esterification: Compound 7 reacts with acetic anhydride and pyridine to form (2R,3R,4R,5S)-6-(((1E)-2-((1-acetyl-1H-benzimidazol-2-yl)diazenyl)-1-(N-acetylglycylamino)-2-cyanoethenyl)(methyl)amino)hexane-1,2,3,4,5-pentaacetate (15).

Scientific Research Applications

DMQS finds applications in:

Mechanism of Action

The precise mechanism remains an active area of study. DMQS likely interacts with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Differences

The target compound distinguishes itself from analogs through its unique combination of substituents:

  • Pyrimidine vs. Quinoline/Furan: Unlike quinoline- or furan-containing analogs , the 4,6-dimethylpyrimidine group in the target compound may offer improved selectivity for kinases or enzymes requiring planar heterocyclic recognition.
  • Triazole Isomerism : The 1H-1,2,4-triazol-3-yl group contrasts with 1H-1,2,3-triazol-4-yl derivatives (e.g., compounds 4a-h in ), which could alter hydrogen-bonding patterns and steric interactions with biological targets .

Physicochemical Properties

  • Solubility: The 1H-1,2,4-triazol-3-yl group may improve aqueous solubility compared to bulkier substituents (e.g., quinoline in analogs) .

Biological Activity

The compound 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in pharmacology.

Synthesis

The synthesis of the compound typically involves the condensation of 4,6-dimethylpyrimidine derivatives with triazole and phenyl groups. The synthetic route often utilizes microwave irradiation or traditional heating methods to enhance yield and purity. The characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Method Details
Yield Approximately 70%
Characterization NMR (1H and 13C), IR, MS
Melting Point Typically ranges from 129–130 °C

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown inhibitory effects on various cancer cell lines:

  • IC50 Values : Compounds derived from this scaffold have reported IC50 values ranging from 0.23 to 0.29 µM against heparanase, a target in cancer metastasis .

Antiviral Activity

The compound's antiviral potential has also been explored. A related study indicated that certain N-phenylbenzamide derivatives exhibit moderate activity against enterovirus 71 (EV71), with IC50 values around 18 µM . This suggests that modifications to the benzamide structure can enhance antiviral efficacy.

The proposed mechanism of action for these compounds includes:

  • Inhibition of Enzymatic Activity : Compounds like those derived from the benzamide scaffold inhibit enzymes such as heparanase which are involved in tumor progression and viral replication.

Case Studies

  • Heparanase Inhibition : A study focused on a series of benzamide derivatives showed promising results in inhibiting heparanase activity in vitro. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency .
  • Antiviral Screening : Another investigation assessed several derivatives against multiple strains of EV71. The results highlighted that structural modifications could lead to improved antiviral activity and metabolic stability .

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